beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT
Description
Contextualization within Phosphorylated Cyclodextrin (B1172386) Derivatives
Beta-cyclodextrin (B164692) belongs to a class of naturally occurring cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules. nih.govresearchgate.net However, the practical application of native beta-cyclodextrin can be limited by its relatively low aqueous solubility. mdpi.com To overcome this, chemical modification of the hydroxyl groups on the cyclodextrin ring is a common strategy. dntb.gov.ua
Phosphorylation is one such modification, leading to the creation of phosphorylated cyclodextrin derivatives. These derivatives, including beta-cyclodextrin phosphate (B84403) sodium salt, are characterized by the presence of phosphate groups, which are typically ionized at physiological pH, imparting a negative charge to the molecule. This modification not only significantly increases the water solubility of the cyclodextrin but can also influence its ability to form inclusion complexes and interact with other molecules. nih.govnih.gov
Rationale for Research on Beta-Cyclodextrin Phosphate Sodium Salt
The primary motivation for research into this compound stems from its potential to improve the physicochemical properties of guest molecules, particularly pharmaceuticals. Many newly developed drug candidates are poorly soluble in water, which can lead to low bioavailability and limit their therapeutic efficacy. nih.govresearchgate.net By forming inclusion complexes, this compound can enhance the solubility and dissolution rate of these hydrophobic drugs. nih.govresearchgate.net
Furthermore, the phosphate groups introduce new interaction capabilities. The anionic nature of the phosphate moieties can lead to electrostatic interactions with positively charged guest molecules, potentially enhancing the stability of the inclusion complexes. nih.gov This dual functionality—hydrophobic inclusion and electrostatic interaction—makes this compound a versatile tool in drug delivery research. Beyond pharmaceuticals, research also explores its use in other areas such as analytical chemistry, where it can act as a chiral selector for the separation of enantiomers. nih.govchemicalbook.com
Overview of Key Academic Research Domains and Methodologies
The investigation of this compound and its inclusion complexes spans several key academic domains and employs a range of sophisticated analytical techniques.
Key Research Domains:
Pharmaceutical Sciences: The most prominent area of research is in drug delivery and formulation development. Scientists are exploring its use to enhance the solubility, stability, and bioavailability of a wide array of drugs. nih.govscielo.br This includes applications in oral, parenteral, and other drug delivery systems. nih.govijper.org
Analytical Chemistry: The chiral nature of the cyclodextrin cavity, combined with the ionic character of the phosphate groups, makes it a valuable chiral selector in separation sciences, particularly in capillary electrophoresis for the resolution of enantiomeric compounds. nih.govchemicalbook.com
Supramolecular Chemistry: Research in this area focuses on the fundamental principles governing the formation of host-guest inclusion complexes. This includes studying the thermodynamics and kinetics of complexation to understand the driving forces behind these interactions. dntb.gov.uanih.gov
Common Research Methodologies:
A variety of analytical methods are employed to characterize this compound and its inclusion complexes. These techniques provide insights into the structure, stability, and behavior of these systems.
| Research Methodology | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the inclusion complex in solution, including the orientation of the guest molecule within the cyclodextrin cavity and the stoichiometry of the complex. researchgate.netmdpi.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Used to study the thermal properties of the solid complexes. The disappearance or shifting of the melting point of the guest molecule upon complexation provides evidence of inclusion complex formation. chemicalbook.comd-nb.info |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in the vibrational frequencies of functional groups in both the host and guest molecules upon complexation, confirming the formation of the inclusion complex. |
| Isothermal Titration Calorimetry (ITC) | A powerful technique for determining the thermodynamic parameters of binding, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS), which reveal the driving forces of the complexation. d-nb.info |
| Phase Solubility Studies | A fundamental method to determine the effect of the cyclodextrin on the solubility of a guest molecule and to ascertain the stoichiometry of the resulting complex. srce.hr |
| X-ray Diffractometry (XRD) | Provides information on the crystalline structure of the solid inclusion complexes, often showing a decrease in the crystallinity of the guest molecule upon complexation. scielo.br |
Illustrative Research Findings with Related Cyclodextrins
While specific, detailed research data for this compound is not widely published, studies on the parent beta-cyclodextrin and other derivatives provide a strong indication of its potential. The following table presents data on the enhancement of drug solubility by forming inclusion complexes with beta-cyclodextrin, demonstrating the significant improvements that can be expected.
Table 1: Enhancement of Drug Solubility with Beta-Cyclodextrin Inclusion Complexes
| Drug | Solubility in Water (µg/mL) | Solubility with β-CD Complex (µg/mL) | Fold Increase |
| Nifedipine | - | 28.15 | - |
| Aceclofenac | - | - | >3.8 |
| Rosuvastatin Calcium | - | - | 10.66 |
| Data is for beta-cyclodextrin or its derivatives other than the phosphate sodium salt and is intended to be illustrative. nih.govresearchgate.netscielo.br |
The following table demonstrates the stability constants for inclusion complexes of beta-cyclodextrin with different guest molecules, indicating the strength of the interaction.
Table 2: Stability Constants of Beta-Cyclodextrin Inclusion Complexes
| Guest Molecule | Stability Constant (K) (M⁻¹) |
| Furosemide | 823.5 |
| Cloprostenol Sodium Salt | 968 |
| Glipizide | 677.9 |
| Data is for the parent beta-cyclodextrin. nih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFLIXECRFTEY-IPRHCQSVSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na14O56P7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization of Beta Cyclodextrin Phosphate Sodium Salt and Its Analogues
Chemical Synthesis Methodologies
The creation of beta-cyclodextrin (B164692) phosphate (B84403) sodium salt and its analogues relies on precise chemical synthesis strategies. These methods are designed to introduce phosphate functionalities onto the beta-cyclodextrin molecule, thereby altering its physicochemical characteristics.
Direct Phosphorylation Techniques
Direct phosphorylation is a primary method for synthesizing beta-cyclodextrin phosphate. This approach involves the reaction of beta-cyclodextrin with a phosphorylating agent.
Common phosphorylating agents include:
Phosphorus pentoxide: This reagent can be used to introduce phosphate groups onto the cyclodextrin (B1172386). cyclodextrinnews.com
Phosphorus oxychloride: In aqueous alkaline media, phosphoryl chloride can be used to phosphorylate beta-cyclodextrin. cerealsgrains.org The reaction's pH and temperature can influence the degree of substitution and the position of the phosphate groups. cerealsgrains.org
Sodium trimetaphosphate (STMP): This non-toxic cyclic triphosphate is another agent used for phosphorylation, particularly under basic conditions. cyclodextrinnews.comnih.gov
The general process involves dissolving beta-cyclodextrin in a solution with the phosphorylating agent. alfachemic.com By adjusting the pH and temperature, the attachment of phosphate groups to the hydroxyl sites of the cyclodextrin ring is facilitated. alfachemic.com Following the reaction, neutralization with sodium hydroxide leads to the formation of the sodium salt. alfachemic.com Purification is then carried out to remove unreacted materials. alfachemic.com
Regioselective Functionalization Strategies
Regioselective functionalization allows for the targeted phosphorylation of specific hydroxyl groups on the beta-cyclodextrin molecule, particularly on the primary rim. The reactivity of the different hydroxyl groups on the anhydroglucose units of beta-cyclodextrin varies, which can be exploited to achieve regioselectivity. The primary hydroxyl groups at the C-6 position are generally more accessible and reactive towards bulky reagents. researchgate.net
Strategies for regioselective phosphorylation include:
pH Control: The pH of the reaction medium can influence the site of phosphorylation. For instance, when using phosphoryl chloride, reactions at pH 11 or 12 tend to favor the substitution at the C-6 position, which constitutes the primary rim. cerealsgrains.org Conversely, a reaction at pH 10 can lead to a higher degree of substitution at the C-2 position. cerealsgrains.org
Use of Specific Reagents: Certain reagents exhibit a preference for specific hydroxyl groups. For example, sodium cyclo-mono-mu-imidotriphosphate has been used for the regioselective phosphorylation of the 2-OH group of a single α-D-glucopyranosyl residue in branched cyclodextrins. nih.gov
These strategies are crucial for creating derivatives with well-defined structures and predictable properties.
Multi-step Derivatization Pathways and Intermediate Compounds
In some instances, the synthesis of beta-cyclodextrin phosphate analogues involves multiple steps and the formation of key intermediate compounds. These pathways allow for more complex modifications and the introduction of various functional groups in a controlled manner.
An example of a multi-step pathway involves the initial modification of beta-cyclodextrin to create a reactive intermediate, followed by the introduction of the phosphate group. For instance, a diamino acid derivative of β-cyclodextrin, 6A,6D-bis-(2-amino-2-carboxylethylthio)-6A,6D-dideoxy-β-cyclodextrin, can be synthesized and then condensed with other molecules. illinois.edu
Another multi-step approach involves the synthesis of a per-6-substituted β-cyclodextrin featuring phosphoramidate (B1195095) moieties. nih.gov This process starts with per-2,3-O-acetyl-6-azido-deoxy-β-CD, which then reacts with trialkyl phosphites in a Staudinger-like reaction to form per-2,3-O-acetylated β-CD heptaphosphoramidates. nih.gov These intermediates can then be further modified. nih.gov
Polymerization and Crosslinking Approaches
To further modify the properties of beta-cyclodextrin phosphate sodium salt, polymerization and crosslinking techniques are employed. These methods create larger, more complex structures with enhanced stability and functionality.
Epichlorohydrin-mediated Crosslinking of this compound Polymers
Epichlorohydrin is a common crosslinking agent used to create water-insoluble polymers of beta-cyclodextrin. biosynth.com The process typically occurs under strongly alkaline conditions. biosynth.commdpi.com This crosslinking results in a high molecular weight compound that retains the host-guest complex formation ability of the original cyclodextrin but with improved stability. biosynth.com
When applied to beta-cyclodextrin phosphate, epichlorohydrin-mediated crosslinking can produce polymers with a high affinity for certain molecules, which is beneficial for applications such as coating nanoparticles. cyclodextrinnews.com The synthesis involves reacting β-CD with epichlorohydrin in the presence of an alkali catalyst. mdpi.com
Table 1: Research Findings on Epichlorohydrin-mediated Crosslinking
| Parameter | Description | Reference |
|---|---|---|
| Crosslinking Agent | Epichlorohydrin | cyclodextrinnews.com |
| Reaction Condition | Strongly alkaline | biosynth.com |
| Resulting Polymer | High molecular weight, water-insoluble (can be soluble depending on conditions) | biosynth.comalfachemic.com |
| Key Property | Retains host-guest complex formation ability | biosynth.com |
Sodium Trimetaphosphate-based Polymerization
Sodium trimetaphosphate (STMP) is utilized as a non-toxic reagent for both phosphorylation and crosslinking of beta-cyclodextrin. nih.govnih.gov This method is considered a "green chemistry" approach. nih.gov The polycondensation reaction between the hydroxyl groups of beta-cyclodextrin and STMP under basic conditions leads to the formation of soluble, non-reticulated polymers. nih.gov
These phosphated beta-cyclodextrin polymers can have high molecular weights and are capable of forming inclusion complexes. cyclodextrinnews.com They also exhibit strong interactions with divalent cations like Ca2+. cyclodextrinnews.com When used in conjunction with other polymers like dextran, STMP can be used to synthesize hydrogels. nih.gov
Table 2: Research Findings on Sodium Trimetaphosphate-based Polymerization
| Parameter | Description | Reference |
|---|---|---|
| Polymerization Agent | Sodium Trimetaphosphate (STMP) | nih.gov |
| Reaction Condition | Basic aqueous media | nih.govnih.gov |
| Resulting Polymer | Soluble, non-reticulated polymers or hydrogels | nih.govnih.gov |
| Key Property | Strong affinity for divalent cations | cyclodextrinnews.com |
Integration with Natural Polymers (e.g., Sodium Alginate) for Composite Materials
The integration of beta-cyclodextrin derivatives, including phosphorylated forms, with natural polymers like sodium alginate has led to the development of advanced composite materials with synergistic properties. Sodium alginate, a polysaccharide extracted from brown algae, is widely used for its ability to form hydrogels in the presence of divalent cations, such as Ca²⁺. nih.gov These composites leverage the inclusion capabilities of the cyclodextrin cavity and the gel-forming, biocompatible nature of the alginate matrix.
A primary method for creating these composites is ionotropic gelation. In this process, an aqueous solution containing both sodium alginate and the beta-cyclodextrin derivative is extruded into a solution containing calcium chloride. The Ca²⁺ ions induce cross-linking between the alginate polymer chains, forming a three-dimensional hydrogel network that physically entraps the cyclodextrin molecules. srce.hr This technique has been used to prepare materials in various forms, including hydrogel beads and nanoparticles. srce.hranalis.com.my
The resulting composite materials exhibit enhanced characteristics. The presence of beta-cyclodextrin within the alginate matrix provides hydrophobic nanocavities capable of encapsulating guest molecules, which is particularly useful for the adsorption of organic pollutants from water. analis.com.myresearchgate.netnih.gov Studies have shown that sodium alginate/β-cyclodextrin hydrogel beads can effectively remove substances like perfluorooctane sulfonate (PFOS) and methylene blue from aqueous solutions. analis.com.myresearchgate.net The combination of these biopolymers results in materials with improved adsorption capacity, thermal stability, and porosity compared to the individual components. researchgate.netnih.gov The formation of these composites is confirmed through characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows the interactions between the functional groups of the alginate and the cyclodextrin. nih.gov
| Parameter | Description | Reference |
| Synthesis Method | Ionotropic Gelation | srce.hr |
| Polymers Used | Sodium Alginate, Beta-Cyclodextrin Derivative | nih.govanalis.com.my |
| Cross-linking Agent | Calcium Chloride (CaCl₂) | srce.hrnih.gov |
| Resulting Materials | Hydrogel beads, Nanoparticles, Nanosponges | srce.hranalis.com.myresearchgate.net |
| Key Property | Enhanced adsorption of organic molecules | researchgate.netnih.gov |
Advanced Functionalization and Modification
Electrophilic and Nucleophilic Substitution Reactions
The chemical modification of beta-cyclodextrin's hydroxyl groups via substitution reactions is fundamental to creating functional derivatives. The hydroxyl groups can act as nucleophiles, attacking electrophilic species. Conversely, they can be converted into good leaving groups to facilitate attack by external nucleophiles.
Nucleophilic Substitution: A common strategy for nucleophilic substitution involves first activating the hydroxyl groups. The primary hydroxyls at the C-6 position are the most reactive and can be selectively converted into excellent leaving groups, such as tosylates (p-toluenesulfonates), by reaction with p-toluenesulfonyl chloride (TsCl). nih.gov This tosylated beta-cyclodextrin (Ts-β-CD) becomes a key intermediate, acting as an electrophile. It can then undergo nucleophilic substitution reactions with a variety of nucleophiles. For example, reaction with sodium azide introduces an azido group, while reaction with thiourea introduces a thiol-like functionality. nih.gov These reactions are often performed in solvents like dimethylformamide (DMF) and may require heating to proceed at a sufficient rate. nih.govnih.gov
Electrophilic Substitution: In these reactions, the oxygen atoms of the hydroxyl groups on the cyclodextrin ring act as nucleophiles. They can react with various electrophiles to form ethers or esters. For instance, the reaction of beta-cyclodextrin with propylene oxide in an alkaline solution leads to the formation of hydroxypropyl-beta-cyclodextrin, a widely used derivative with enhanced water solubility. mdpi.com
| Reaction Type | Role of Cyclodextrin | Key Intermediate | Example Reactant | Product Functionality |
| Nucleophilic Substitution | Electrophile | Tosyl-β-CD (Ts-β-CD) | Sodium Azide (NaN₃) | Azide Group |
| Nucleophilic Substitution | Electrophile | Tosyl-β-CD (Ts-β-CD) | Thiourea | Thiol Group |
| Electrophilic Substitution | Nucleophile | Native β-CD | Propylene Oxide | Hydroxypropyl Ether |
| Electrophilic Substitution | Nucleophile | Native β-CD | Carboxylic Acid (activated) | Ester Group |
Protective Group Strategies in Selective Derivatization
The selective functionalization of beta-cyclodextrin is a significant challenge due to the presence of 21 hydroxyl groups with similar reactivity (seven primary at the C-6 positions and fourteen secondary at the C-2 and C-3 positions). Protective group chemistry provides essential strategies to achieve regioselectivity, allowing for modification at specific positions.
The primary hydroxyl groups at the C-6 position are generally more sterically accessible and slightly more reactive than the secondary hydroxyls. wiley-vch.de This difference can be exploited by using bulky protecting groups that selectively react at the primary rim. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly used for this purpose. By reacting beta-cyclodextrin with tert-butyldimethylsilyl chloride, the C-6 hydroxyls can be selectively protected. This blockage directs subsequent reactions, such as alkylation or acylation, to the secondary C-2 and C-3 positions. researchgate.net
To differentiate between the C-2 and C-3 secondary hydroxyls, cyclic protecting groups that span two adjacent hydroxyls are employed. Benzylidene acetals, for example, can be used to protect the C-4 and C-6 diols in monosaccharides, a strategy adaptable to cyclodextrins. wiley-vch.de Another powerful technique involves the use of stannylidene acetals, which can activate a specific hydroxyl group towards acylation or alkylation, enhancing regioselectivity. wiley-vch.de The choice of protecting group is critical, as it must be stable under one set of reaction conditions and easily removable under another, orthogonal set of conditions without affecting other modifications. universiteitleiden.nl
| Strategy | Protecting Group | Target Hydroxyls | Purpose |
| Steric Hindrance | tert-Butyldimethylsilyl (TBDMS) | Primary C-6 | Directs subsequent reactions to secondary C-2/C-3 positions. researchgate.net |
| Cyclic Protection | Benzylidene Acetal | Vicinal diols (e.g., C-4, C-6) | Protects multiple hydroxyls simultaneously. wiley-vch.de |
| Selective Activation | Stannylidene Acetal | Specific secondary hydroxyl | Enhances reactivity of one hydroxyl over others. wiley-vch.de |
Introduction of Phosphoramidate Moieties
Phosphoramidate functionalities can be introduced onto the beta-cyclodextrin scaffold to create derivatives with unique properties, such as enhanced water solubility and novel host-guest binding capabilities. mdpi.comnih.gov A successful synthetic route involves the selective modification of the primary hydroxyl face of the cyclodextrin.
A key method for synthesizing per-6-substituted phosphoramidate-β-cyclodextrin involves a Staudinger-like reaction. mdpi.com The synthesis begins with the preparation of per-6-azido-6-deoxy-β-cyclodextrin from native beta-cyclodextrin. This azido-functionalized intermediate is then reacted with a trialkyl phosphite. The reaction proceeds through an intermediate phosphazide which, upon hydrolysis, yields the desired phosphoramidate group at each of the seven primary positions.
The resulting per-6-(phosphoramidate)-β-cyclodextrin is a structurally well-defined host molecule. Research has shown that these derivatives exhibit significantly increased water solubility compared to native beta-cyclodextrin. nih.gov Furthermore, the presence of the seven phosphoramidate groups at the primary face can influence the thermodynamics of guest inclusion, with studies indicating that complex formation is often enthalpy-driven, potentially due to hydrogen bonding interactions between the guest molecule and the phosphoramidate moieties. mdpi.comnih.gov
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
| 1. Azidation | Beta-Cyclodextrin | (Not specified) | Per-6-azido-6-deoxy-β-CD | Conversion of primary hydroxyls to azides |
| 2. Phosphoramidation | Per-6-azido-6-deoxy-β-CD | Trialkyl phosphite, then H₂O | Per-6-(phosphoramidate)-β-CD | Staudinger-like reaction to form phosphoramidate |
Development of Polyionic Beta-Cyclodextrin Derivatives
This compound is itself a polyanionic derivative, where multiple phosphate groups impart a negative charge across the molecule. The development of such polyionic cyclodextrins is a significant area of research, as the introduction of charged groups can dramatically alter the physicochemical properties of the parent cyclodextrin, including its solubility, complexation behavior, and biocompatibility.
Polyionic cyclodextrin derivatives can be broadly classified into three categories: anionic (negatively charged), cationic (positively charged), and ampholytic (containing both positive and negative charges). cyclodextrinnews.com
Anionic Derivatives: Besides the phosphate salt, other common anionic derivatives include carboxymethyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin (SBEBCD). nih.govnih.gov These are typically synthesized by reacting beta-cyclodextrin with reagents like monochloroacetic acid or 1,4-butane sultone under basic conditions. The resulting polyanionic nature significantly enhances aqueous solubility.
Cationic Derivatives: Cationic charge is often introduced by incorporating amino groups. For example, monoamino-β-cyclodextrin can be synthesized and then used as a building block for larger structures or polymers. nih.gov
Cyclodextrin Polymers (CDPs): A major strategy for creating polyionic derivatives is through polymerization. cyclodextrinnews.com Native or modified cyclodextrins can be cross-linked using multifunctional reagents that also carry ionic groups. The choice of crosslinker is crucial in determining the final charge and properties of the resulting polymer network. cyclodextrinnews.com These ionic CDPs are promising for applications such as drug delivery, where they can form complexes with oppositely charged drug molecules and respond to stimuli like pH. cyclodextrinnews.comnih.gov
| Derivative Type | Charge | Example Functional Group | Synthesis Highlight | Key Property |
| Anionic | Negative | Phosphate, Carboxymethyl, Sulfobutyl Ether | Reaction with charged electrophiles in base | Enhanced water solubility mdpi.comnih.gov |
| Cationic | Positive | Amino, Quaternary Ammonium | Introduction of nitrogen-containing groups | Ability to bind anionic guests |
| Ampholytic | Both | Combination of acidic and basic groups | Multi-step synthesis incorporating both types of groups | pH-responsive behavior |
| Ionic Polymer | Varies | Incorporated into crosslinker or CD monomer | Polymerization with ionic cross-linking agents | High-capacity binding, stimuli-responsiveness cyclodextrinnews.com |
Host Guest Inclusion Chemistry and Molecular Recognition of Beta Cyclodextrin Phosphate Sodium Salt
Fundamental Principles of Host-Guest Complex Formation
Molecular Recognition Mechanisms and Cavity Fit
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In the context of beta-cyclodextrin (B164692) phosphate (B84403) sodium salt, this recognition is primarily dictated by the size and shape complementarity between the host's cavity and the guest molecule. rsc.org The beta-cyclodextrin core provides a truncated cone-shaped cavity with a hydrophobic interior and a hydrophilic exterior. For a stable inclusion complex to form, the guest molecule, or at least a significant hydrophobic portion of it, must fit snugly within this cavity.
The introduction of phosphate groups on the cyclodextrin (B1172386) rim adds another layer to the molecular recognition mechanism. These negatively charged groups can engage in electrostatic interactions with positively charged guest molecules, thereby enhancing the binding affinity and specificity beyond simple hydrophobic encapsulation. This allows for the recognition of a broader range of guests, including those with cationic functionalities.
Non-covalent Interactions within Supramolecular Systems
Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl and phosphate groups on the exterior of the cyclodextrin and suitable functional groups on the guest molecule. These interactions are particularly significant at the rim of the cavity and contribute to the orientation of the guest within the host.
Van der Waals Forces: These are weak, short-range attractive forces that occur between all atoms and molecules. Within the hydrophobic cavity of the cyclodextrin, van der Waals interactions between the host and the encapsulated portion of the guest molecule are a major driving force for complexation. rsc.org
Electrostatic Interactions: The presence of negatively charged phosphate groups on the beta-cyclodextrin phosphate sodium salt introduces the potential for strong electrostatic interactions with positively charged guest molecules. This is a key feature that distinguishes it from native beta-cyclodextrin and can significantly enhance binding affinity for suitable guests.
Hydrophobic Interactions: The hydrophobic effect is a primary driver for the formation of inclusion complexes in aqueous solutions. The hydrophobic cavity of the cyclodextrin provides a favorable environment for nonpolar guest molecules or moieties, allowing them to escape the surrounding water molecules. This release of "high-energy" water molecules from the cavity into the bulk solvent results in a favorable increase in entropy, contributing to the stability of the complex.
Stoichiometry of Inclusion Complexes
The stoichiometry of an inclusion complex refers to the ratio of host to guest molecules in the resulting supramolecular assembly. This ratio is influenced by the relative sizes of the host cavity and the guest molecule, as well as the specific interactions at play.
Elucidation of 1:1 and 2:1 Host-Guest Ratios
The most common stoichiometry for cyclodextrin inclusion complexes is a 1:1 ratio, where one host molecule encapsulates one guest molecule. nih.govnih.gov This is typically observed when the guest molecule is of a size and shape that fits well within a single cyclodextrin cavity. The formation of 1:1 complexes can be identified using various analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, by observing changes in the spectral properties of the guest molecule upon addition of the cyclodextrin. nih.gov
In some cases, less common stoichiometries such as 2:1 (two host molecules to one guest molecule) or 1:2 (one host molecule to two guest molecules) can occur. nih.gov A 2:1 complex may form when the guest molecule is long and slender, allowing two cyclodextrin molecules to encapsulate it from either end, forming a dimer-like structure. For instance, studies on a related phosphated cyclodextrin, β-cyclodextrin heptaphosphoramidate, have shown the formation of a 2:1 inclusion complex with the drug dexamethasone (B1670325) 21-phosphate. nih.gov Conversely, a 1:2 complex might form if the guest molecule is large enough to accommodate two smaller guest molecules within its cavity, although this is less common. The determination of these higher-order stoichiometries often requires more complex data analysis of titration experiments. researchgate.net
Thermodynamics and Kinetics of Complexation
The formation of an inclusion complex is an equilibrium process, and its stability can be quantified by thermodynamic and kinetic parameters. These parameters provide valuable insights into the driving forces behind complexation and the strength of the interaction between the host and guest.
Determination of Association Constants and Binding Affinities
The binding affinity of a host-guest complex is typically expressed by the association constant (Kₐ), also known as the stability constant. A higher Kₐ value indicates a more stable complex and a stronger interaction between the host and guest. These constants are determined experimentally by monitoring changes in a physical property (e.g., absorbance, fluorescence, or heat change) as the concentration of the host or guest is varied.
While specific quantitative data for this compound is not extensively available in the public literature, data from related cyclodextrins can provide insights into the range of binding affinities. For example, the association constant for a β-cyclodextrin heptaphosphoramidate with dexamethasone 21-phosphate was determined to be 3.6 × 10³ M⁻¹, with a Gibbs free energy change (ΔG) of -4.8 kcal/mol, indicating a spontaneous and favorable interaction. nih.gov The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) changes, further elucidate the nature of the binding. A negative ΔH suggests that the complexation is an exothermic process driven by favorable bond formation (e.g., van der Waals forces and hydrogen bonds), while a positive ΔS indicates an increase in disorder, often due to the release of water molecules from the cyclodextrin cavity. mdpi.com
Table 1: Illustrative Thermodynamic Data for the Complexation of Dexamethasone 21-Phosphate with a Phosphorylated β-Cyclodextrin Derivative at pH 7.4
| Host Compound | Guest Compound | Association Constant (Kₐ) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Stoichiometry (Host:Guest) |
| β-Cyclodextrin Heptaphosphoramidate | Dexamethasone 21-Phosphate | 3.6 x 10³ | -11.4 | -22.0 | -4.8 | 2:1 |
| Data from a study on a novel β-cyclodextrin heptaphosphoramidate, used here for illustrative purposes. mdpi.com |
Table 2: Illustrative Association Constants for 1:1 and 2:1 Complexes of Native β-Cyclodextrin with Various Aromatic Compounds
| Guest Compound | 1:1 Association Constant (K₁) (M⁻¹) | 2:1 Association Constant (K₂) (M⁻²) |
| Toluene | 115.3 | - |
| Naphthalene | - | 9.03 x 10⁶ |
| Biphenyl | - | 7.30 x 10⁵ |
| Phenanthrene | 3510 | - |
| Data for native β-cyclodextrin, presented to illustrate the range of association constants for different stoichiometries. nih.gov |
Enthalpic and Entropic Contributions to Complex Stability
The formation of an inclusion complex between a host, such as this compound, and a guest molecule is a thermodynamically driven process. The stability of this complex is dictated by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (TΔS°) contributions (ΔG° = ΔH° - TΔS°).
The complexation is often characterized by a phenomenon known as enthalpy-entropy compensation, where a favorable change in enthalpy is often opposed by an unfavorable change in entropy, or vice versa. ruc.dknih.gov For many cyclodextrin complexes, the binding is enthalpy-driven, signifying that forces such as van der Waals interactions and hydrogen bonds between the host and guest are the primary contributors to complex formation. ruc.dk The release of high-energy water molecules from the semi-polar cyclodextrin cavity into the bulk solvent is a key source of this favorable negative enthalpy change. d-nb.info
However, the substitution of phosphate groups on the β-cyclodextrin rim introduces significant modifications to this thermodynamic profile. These charged substituents can alter the hydration of the host molecule. The release of these hydration waters upon guest inclusion can lead to increased enthalpy and entropy of complexation. ruc.dknih.gov While the release of water from the cavity is enthalpically favorable, the desolvation of polar groups on the host and guest can be enthalpically unfavorable, a penalty that is only partially offset by a gain in entropy. nih.gov
Table 1: Thermodynamic Contributions to Cyclodextrin Complex Stability
| Thermodynamic Parameter | Driving Force/Contribution | General Observations for Cyclodextrin Complexes |
|---|---|---|
| Enthalpy (ΔH°) | Van der Waals forces, hydrogen bonding, release of "high-energy" water from the cavity. | Often negative (favorable), indicating an exothermic process. ruc.dk |
| Entropy (TΔS°) | Desolvation of guest and host, increased rotational/translational freedom of released water. | Can be positive (favorable) or negative (unfavorable) depending on the system. researchgate.net |
| Enthalpy-Entropy Compensation | Reorganization of water molecules near solute surfaces. | A common phenomenon where changes in ΔH° are partially or wholly offset by changes in TΔS°. ruc.dkd-nb.info |
Influence of External Factors on Inclusion Behavior
The formation and stability of inclusion complexes involving this compound are highly sensitive to the surrounding chemical environment.
Effects of Ionic Strength and Co-solutes
The presence of inorganic salts and other co-solutes in the aqueous medium can significantly modulate the inclusion complex formation. cyclolab.hu The effects depend on several factors, including the type of cyclodextrin, the nature of the guest molecule, and the specific ions or co-solutes present. cyclolab.hu
For charged cyclodextrins like the phosphate derivative, electrostatic interactions play a crucial role. The stability of complexes with charged guest molecules can be either enhanced or diminished depending on whether the interaction is attractive or repulsive. Increasing the ionic strength of the solution can screen these electrostatic interactions. nih.gov For example, studies with sulfobutylether-β-cyclodextrin (a similarly anionic cyclodextrin) have shown that increasing ionic strength can enhance the binding of some guest molecules. researchgate.net This is because the added salt ions can reduce the repulsion between the negatively charged cyclodextrin and an anionic guest or shield the attraction to a cationic guest.
Inorganic anions can also compete with the guest molecule for the cyclodextrin cavity or interact with the exterior of the host, altering its solubility and complexing ability. cyclolab.hucapes.gov.br Some anions may decrease the solubility of the guest molecule (a "salting-out" effect), which in turn enhances its affinity for the cyclodextrin cavity. cyclolab.hu The presence of phosphate ions in a formulation has been shown to sometimes enhance the complexation of ionized drugs with β-cyclodextrin. cyclolab.hu Co-solutes can also enhance solubility and complexation by forming non-inclusion complexes or aggregates. nih.govresearchgate.net
pH-Dependence of Complexation Equilibrium
The pH of the medium is a critical factor, especially for ionizable cyclodextrins and guest molecules. nih.gov The phosphate groups on this compound are ionizable, meaning the charge of the host molecule will change with pH. This directly impacts its ability to form inclusion complexes, particularly with guests that are also ionizable.
Generally, for ionizable drugs, increased ionization leads to higher aqueous solubility but can destabilize the cyclodextrin complex, as the more polar, ionized form has a lower affinity for the hydrophobic cavity than the neutral form. nih.govnih.gov The stability constant of a complex is therefore often highest at a pH where the guest molecule is in its neutral, less soluble state. nih.gov
Spectroscopic and Physicochemical Characterization of Host-Guest Systems
A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to elucidate their structure and thermodynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D ROESY NMR)
NMR spectroscopy is a powerful, non-invasive tool for studying host-guest inclusion phenomena in solution. icmpp.ro
¹H NMR spectroscopy provides direct evidence of complex formation. When a guest molecule is encapsulated within the cyclodextrin cavity, the protons of both the host and guest experience a change in their chemical environment, leading to shifts in their corresponding NMR signals. nih.govmdpi.com The protons located inside the cyclodextrin cavity (H-3 and H-5) are particularly sensitive and typically show an upfield shift upon inclusion of a guest, due to the shielding effect of the cavity. mdpi.com By monitoring these chemical shift changes during a titration experiment (adding increasing amounts of the host to a fixed concentration of the guest), a binding isotherm can be constructed to calculate the association constant (Ka) of the complex. nih.gov
2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides through-space correlations between protons that are in close proximity (typically <5 Å), making it ideal for determining the geometry of the inclusion complex. researchgate.netscience.gov Cross-peaks in a ROESY spectrum between the protons of the guest molecule and the inner cavity protons (H-3, H-5) of the cyclodextrin definitively prove that the guest is located inside the cavity. nih.govresearchgate.net The specific pattern of these cross-peaks can reveal which part of the guest molecule is inserted and its orientation within the host. mdpi.com
Table 2: Application of NMR Techniques in Characterizing Host-Guest Complexes
| NMR Technique | Information Provided | Key Observations |
|---|---|---|
| ¹H NMR | Evidence of complexation, stoichiometry, binding constant (Ka). | Chemical shift changes of host and guest protons upon complexation. nih.govmdpi.com |
| 2D ROESY NMR | Spatial proximity of host and guest protons, geometry of the inclusion complex. | Presence of cross-peaks between guest protons and internal cyclodextrin protons (H-3, H-5). nih.govresearchgate.net |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a fundamental technique for the thermodynamic characterization of host-guest interactions. nih.gov It directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of the guest molecule is titrated into a solution of the host (e.g., this compound) at a constant temperature. researchgate.net
Each injection of the guest results in a small heat pulse, which is measured by the calorimeter. The magnitude of these heat pulses is proportional to the amount of complex formed. As the host becomes saturated with the guest, the heat signals diminish. researchgate.net
A single ITC experiment can provide a complete thermodynamic profile of the interaction. nih.gov By fitting the integrated heat data to a suitable binding model, one can directly determine:
Binding Constant (Ka): A measure of the affinity between the host and guest.
Enthalpy of Binding (ΔH°): The heat change associated with the formation of the complex.
Stoichiometry (n): The ratio of host to guest molecules in the complex.
From these values, the Gibbs free energy (ΔG°) and the entropy of binding (ΔS°) can be calculated, providing a full understanding of the thermodynamic forces driving the complexation. researchgate.netnih.gov
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a widely employed technique for confirming the formation of inclusion complexes between a host, such as this compound, and a suitable guest molecule in solution. citedrive.comresearchgate.net The principle of this method lies in the change of the electronic environment of the guest molecule upon its inclusion within the cyclodextrin cavity. When a guest molecule, or a part of it, moves from the polar aqueous solvent into the less polar, hydrophobic interior of the cyclodextrin, its UV-Vis absorption spectrum can be altered. researchgate.net
Typically, the formation of an inclusion complex is evidenced by changes in the absorption spectrum of the guest molecule. These changes can manifest as a shift in the maximum absorption wavelength (λmax), often a hypsochromic (blue) shift, or a change in the molar absorptivity (hyperchromic or hypochromic effect). mdpi.comnih.gov For instance, studies on beta-cyclodextrin with aromatic guest molecules have shown remarkable blue shifts in the UV-Vis absorption peaks upon complex formation. nih.gov The increase in absorbance of a guest molecule at a constant concentration with increasing concentrations of cyclodextrin is also a strong indicator of inclusion complex formation, suggesting an increase in the solubility of the guest. nih.gov
The stoichiometry of the host-guest complex, which is frequently 1:1, can be determined using methods like the continuous variation method (Job's plot). researchgate.netresearchgate.net By plotting the change in absorbance against the mole fraction of the host, the stoichiometry can be deduced from the mole fraction at which the maximum change occurs. researchgate.net Furthermore, by analyzing the changes in absorbance as a function of the host concentration, the binding or association constant (K) of the complex can be calculated using the Benesi-Hildebrand equation. researchgate.netanalis.com.my
Table 1: Illustrative UV-Vis Spectroscopic Data for Beta-Cyclodextrin Inclusion Complexes This table provides representative data from studies on beta-cyclodextrin and its derivatives to illustrate the type of information obtained from UV-Vis spectroscopy.
| Guest Molecule | Host Molecule | Observation | Stoichiometry | Association Constant (K) | Reference |
| Vanillin | β-Cyclodextrin | Increase in absorbance at 280 nm | 1:1 | 179 M⁻¹ (Benesi-Hildebrand) | researchgate.net |
| Pipemidic Acid | β-Cyclodextrin | pH-dependent changes in λmax and absorbance | 1:1 | - | nih.gov |
| Azomethine | β-Cyclodextrin | Increase in absorbance with increasing β-CD concentration | 1:1 | - | nih.gov |
| Hydroxymethylferrocene | β-Cyclodextrin | Changes in absorbance at 436 nm | 1:1 | 541.3 M⁻¹ | researchgate.net |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. usp.org In the context of host-guest chemistry, DLS is a valuable tool for characterizing the formation and size of supramolecular assemblies, such as aggregates of inclusion complexes. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org From these fluctuations, the translational diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. usp.org
The polydispersity index (PDI), also obtained from DLS measurements, gives an indication of the width of the size distribution. A low PDI value suggests a monodisperse or homogenous population of particles, which can be indicative of well-formed, stable inclusion complexes. usp.org Zeta potential measurements, often performed in conjunction with DLS, provide information about the surface charge of the particles, which is particularly relevant for charged derivatives like this compound and can influence the stability of the colloidal suspension of the complexes.
Table 2: Representative Dynamic Light Scattering Data for Beta-Cyclodextrin-Based Systems This table presents example data from DLS studies on beta-cyclodextrin systems to demonstrate its application in characterizing inclusion complexes.
| System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| β-Cyclodextrin nanosponges | 133.9 ± 66.9 | - | - | |
| β-Cyclodextrin:geraniol inclusion complexes (F1) | ~111-258 | - | -21.1 ± 0.5 | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the formation of an inclusion complex in the solid state. researchgate.net The principle is based on the fact that when a guest molecule is encapsulated within the this compound cavity, its vibrational and rotational freedoms are restricted. This restriction, along with interactions between the host and guest, leads to noticeable changes in the FTIR spectrum of the guest molecule. nih.gov
Evidence for inclusion complex formation is typically observed as:
Shifting of characteristic bands: The vibrational frequencies of functional groups of the guest molecule may shift to higher or lower wavenumbers. researchgate.net
Changes in band intensity: The intensity of certain absorption bands of the guest may decrease or disappear. nih.gov
Band broadening: The absorption bands of the guest can become broader.
These spectral changes indicate that the guest molecule is in a different microenvironment (the cyclodextrin cavity) compared to its free, crystalline state. The FTIR spectrum of the inclusion complex often appears as a superposition of the spectra of the host and the modified guest, but with the aforementioned characteristic changes for the guest's peaks. researchgate.net For instance, in the formation of an inclusion complex between azomethine and beta-cyclodextrin, the C=N stretching vibration of azomethine shifted, providing clear evidence of complexation. nih.gov Similarly, a study on coumestrol (B1669458) and a modified beta-cyclodextrin noted a high-frequency shift of the ketone C=O stretching vibration of the guest upon complexation. nih.gov
Table 3: Illustrative FTIR Spectral Changes Upon Inclusion in Beta-Cyclodextrin Complexes This table provides examples of vibrational band shifts observed in FTIR studies of beta-cyclodextrin inclusion complexes with different guest molecules.
| Guest Molecule | Host Molecule | Guest Functional Group | Wavenumber (cm⁻¹) Free Guest | Wavenumber (cm⁻¹) Inclusion Complex | Change (Δν, cm⁻¹) | Reference |
| Azomethine | β-Cyclodextrin | ν[C=N] | 1608.52 | 1639.04 | +30.52 | nih.gov |
| Curcumin | β-Cyclodextrin | Aromatic C=C ring vibration | 1602 | 1600 | -2 | researchgate.net |
| Curcumin | β-Cyclodextrin | C=O and C=C conjugation | 1627 | 1634 | +7 | researchgate.net |
| Coumestrol | Sulfobutylether-β-CD | Ketone C=O | ~1700 | ~1715 | ~+15 | nih.gov |
Electrochemical Characterization (e.g., Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are highly sensitive techniques for studying the molecular recognition properties of this compound, particularly when it is immobilized on an electrode surface. mdpi.comrsc.org These methods are used to develop electrochemical sensors for the detection of various electroactive guest molecules. The underlying principle is that the formation of a host-guest inclusion complex at the electrode surface alters the electrochemical response of the guest molecule. mdpi.com
A modified electrode is typically prepared by coating a conductive substrate, such as a glassy carbon electrode (GCE), with a film of this compound or a related derivative. mdpi.comnih.gov When this electrode is placed in a solution containing a target analyte (the guest), the analyte can be preconcentrated into the cyclodextrin cavities on the electrode surface through host-guest interactions. This preconcentration effect leads to an enhanced electrochemical signal (e.g., an increased peak current in voltammetry), which allows for highly sensitive detection. mdpi.com
The selectivity of these sensors is derived from the molecular recognition capability of the cyclodextrin cavity, which preferentially binds guest molecules of a specific size, shape, and polarity. For example, a sensor based on electropolymerized β-cyclodextrin on a GCE was developed for the determination of fenitrothion, showing a low detection limit. mdpi.com In another study, a phosphonium (B103445) salt-functionalized β-cyclodextrin polymer was used to create a highly sensitive and selective sensor for perchlorate (B79767) ions using electrochemical impedance spectroscopy (EIS). citedrive.comnih.gov EIS measures the resistance and capacitance of the electrode-solution interface, which changes upon the binding of the guest molecule. mdpi.com
Table 4: Research Findings from Electrochemical Characterization of Modified Beta-Cyclodextrin Sensors This table summarizes findings from studies using electrochemical methods with modified beta-cyclodextrin electrodes to detect various analytes.
| Analyte (Guest) | Electrode Modification | Analytical Technique | Linear Range | Detection Limit | Reference |
| Fenitrothion | Electropolymerized β-CD on GCE | DPV | 10–4000 ng/mL | 6 ng/mL | mdpi.com |
| Perchlorate ions | Phosphonium salt-functionalized β-CD polymer | EIS | 10⁻¹¹ M–10⁻⁴ M | ~10⁻¹² M | citedrive.comnih.gov |
| Dopamine | 3D-rGO/β-CD on GCE | DPV | 0.5–100 μM | 0.013 μM | rsc.org |
| N6-methyladenosine | Electropolymerized β-CD on LIG | DPV | 0.1–100 nM | 96 pM | nih.gov |
Lack of Specific Research Hinders Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in dedicated research focusing on the computational and theoretical investigations of this compound. While this chemically modified cyclodextrin is recognized for its potential in forming inclusion complexes, detailed quantum chemical analyses as specified in the requested outline are not readily found in published studies.
Computational chemistry is a powerful tool for understanding the intricacies of host-guest interactions at the molecular level. Methodologies such as Density Functional Theory (DFT), semi-empirical methods, and the hybrid ONIOM (Our Own N-layered Integrated molecular Orbital and molecular Mechanics) approach are instrumental in elucidating the structure, stability, and electronic properties of such systems. alfachemic.com However, the application of these specific methods to this compound has not been extensively documented in the accessible scientific literature.
While numerous computational studies have been conducted on the parent beta-cyclodextrin and other derivatives, providing valuable insights into their inclusion phenomena, these findings cannot be directly extrapolated to the phosphate sodium salt derivative. The presence of the phosphate groups is expected to significantly influence the electronic structure, intermolecular interactions, and consequently, the energetics and geometry of inclusion complexes. Without specific research data, a detailed and scientifically accurate analysis as per the requested outline cannot be provided.
Future research employing the aforementioned computational methodologies on this compound would be invaluable. Such studies would need to explore:
Molecular Modeling and Simulation: Applying DFT to understand the electronic structure, semi-empirical methods like PM6 for efficient preliminary calculations, and ONIOM approaches to balance computational cost and accuracy for this large molecular system.
Prediction of Inclusion Complex Structures and Energetics: Determining the most stable conformations and the thermodynamic favorability of complex formation with various guest molecules.
Analysis of Intermolecular Interactions: Utilizing techniques like Natural Bonding Orbital (NBO) analysis to detail the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding mechanism.
Until such specific research is undertaken and published, a comprehensive and authoritative article on the computational and theoretical investigations of this compound remains an area for future scientific exploration.
Computational and Theoretical Investigations of Beta Cyclodextrin Phosphate Sodium Salt Systems
Analysis of Intermolecular Interactions and Binding Mechanisms
Solvation Models (e.g., CPCM model)
The solvation behavior of cyclodextrins and their derivatives is a critical aspect of their utility in various applications, as it governs their ability to form inclusion complexes and their interaction with surrounding solvent molecules. Computational solvation models provide a theoretical framework to understand and predict these interactions at a molecular level. Among these, continuum solvation models, such as the Conductor-like Polarisable Continuum Model (CPCM), are widely employed to estimate the free energy of solvation. nih.gov
These models treat the solvent as a continuous medium with specific dielectric properties, rather than as individual molecules. This approach simplifies calculations while providing valuable insights into the electrostatic and non-electrostatic contributions to the solvation process. The free energy of solvation is a key thermodynamic parameter that describes the transfer of a solute from the gas phase to a solvent. It is typically decomposed into several components, including electrostatic interactions, cavitation energy (the energy required to create a cavity for the solute in the solvent), and dispersion-repulsion interactions. rsc.org
For beta-cyclodextrin (B164692) and its derivatives, molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are often used in conjunction with continuum models to provide a comprehensive picture of their behavior in solution. arxiv.orgacs.org MD simulations can reveal the dynamic interactions between the cyclodextrin (B1172386) and solvent molecules, including the formation of hydrogen bonds. acs.org QM calculations, on the other hand, can provide detailed information about the electronic structure and energetics of the system.
In the context of beta-cyclodextrin phosphate (B84403) sodium salt , the presence of charged phosphate groups and sodium counter-ions significantly influences its solvation properties compared to native beta-cyclodextrin. The phosphate groups enhance the water solubility of the cyclodextrin. nih.gov Theoretical studies on related substituted cyclodextrins, such as a novel per-6-substituted β-cyclodextrin heptaphosphoramidate, have utilized techniques like isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of inclusion complex formation in aqueous buffer. mdpi.com While not a direct computational solvation study, such experimental data provides crucial benchmarks for theoretical models.
For instance, ITC measurements for the binding of a guest molecule to a β-cyclodextrin phosphoramidate (B1195095) derivative revealed the following thermodynamic parameters, highlighting the enthalpically driven nature of the complexation:
| Thermodynamic Parameter | Value |
| Association Constant (K_a) | 3.6 × 10³ M⁻¹ |
| Enthalpy Change (ΔH) | -11.4 kcal/mol |
| Entropy Change (ΔS) | -22.0 cal/(mol·K) |
| Gibbs Free Energy Change (ΔG) | -4.8 kcal/mol |
This table is based on data for a β-cyclodextrin phosphoramidate derivative and is presented here as an illustrative example of the types of thermodynamic data obtained in studies of phosphorylated cyclodextrins. mdpi.com
The CPCM model would theoretically be applied to beta-cyclodextrin phosphate sodium salt by first defining the molecular geometry of the solvated species. This would include the cyclodextrin backbone, the phosphate groups, and the associated sodium ions. The solute is then placed in a cavity within the dielectric continuum representing the solvent (e.g., water). The model then calculates the electrostatic interactions between the solute's charge distribution and the polarized continuum.
Advanced Research Applications of Beta Cyclodextrin Phosphate Sodium Salt
Materials Science and Engineering
Beta-cyclodextrin (B164692) phosphate (B84403) sodium salt, a derivative of the cyclic oligosaccharide beta-cyclodextrin, is gaining significant attention in materials science and engineering. The introduction of phosphate groups, neutralized with sodium ions, enhances water solubility, thermal stability, and chemical reactivity compared to its parent molecule. alfachemic.com These improved characteristics make it a versatile building block for the development of advanced functional materials. Its unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows for the encapsulation of various guest molecules, a property that is retained after phosphorylation. alfachemic.com This capability is central to its application in creating sophisticated polymers, hydrogels, and supramolecular assemblies.
Design and Synthesis of Cyclodextrin-Based Polymers and Hydrogels
The functionalization of beta-cyclodextrin with phosphate sodium salt groups provides reactive sites for polymerization and cross-linking, enabling the design of novel polymers and hydrogels with tailored properties. alfachemic.combohrium.com These materials leverage the inherent host-guest capabilities of the cyclodextrin (B1172386) cavity alongside the benefits conferred by the phosphate groups, such as improved hydrophilicity and potential for ionic interactions. alfachemic.comnih.gov
Highly crosslinked polymers can be synthesized using beta-cyclodextrin phosphate sodium salt as a monomer or a functional component. The phosphate groups can participate in reactions to form a durable, three-dimensional polymer network. nih.gov These networks, often referred to as nanosponges or hydrogels, are highly hydrophilic and can absorb significant amounts of water. nih.gov The cross-linking process creates a stable structure, enhancing the mechanical properties and durability of the resulting material. The presence of both the cyclodextrin cavity and the phosphate groups within the polymer matrix allows for strong interactions with a variety of molecules, including probes like 1-adamantyl acetic acid and divalent cations. nih.gov The synthesis often involves reacting the cyclodextrin derivative with a suitable cross-linking agent, such as epichlorohydrin, which forms glyceryl linkers between cyclodextrin units. nih.gov
Table 1: Properties of Highly Crosslinked Beta-Cyclodextrin Phosphate Polymers
| Property | Description | Significance | Reference |
| Network Structure | Three-dimensional, interconnected network of cyclodextrin units. | Provides structural integrity and high water absorption capacity. | nih.gov |
| Functional Groups | Contains both cyclodextrin cavities and phosphate groups. | Enables dual-functionality for molecular encapsulation and ionic interactions. | nih.gov |
| Hydrophilicity | High affinity for water, leading to hydrogel formation. | Suitable for biomedical applications and as an absorbent material. | nih.govresearchgate.net |
| Affinity | Demonstrates high affinity for hydroxyapatite. | Potential for applications in bone tissue engineering and dental materials. | nih.gov |
The creation of amine-functionalized beta-cyclodextrin polymers introduces cationic properties to the material, which is particularly useful for applications like gene delivery. nih.gov This is typically achieved by introducing amino groups onto the cyclodextrin ring structure, for example, at the primary face to create per-6-amino-β-CD derivatives. nih.gov When combined with the anionic nature of this compound, a polyampholytic or zwitterionic polymer can be created. Such polymers would exhibit complex behaviors in response to pH changes, potentially offering advanced stimuli-responsive characteristics for smart material design. The synthesis can involve reacting mono-6-deoxyl-6-ethylenediamino-β-CD with other polymers, demonstrating a pathway to integrate amine functionalities. nih.gov
This compound is a valuable component in the fabrication of advanced hydrogel composites. By incorporating it into a matrix with other polymers, the resulting composite material can exhibit enhanced functionalities, such as improved drug loading, controlled release, and stimuli-responsiveness. researchgate.netmdpi.com For instance, hydrogels can be formed by grafting beta-cyclodextrin onto polymer backbones like sodium alginate or by co-polymerizing with monomers such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS). nih.govmdpi.com The phosphate groups on the cyclodextrin can improve thermal stability and provide additional sites for interaction within the hydrogel network. nih.gov These composites are designed to combine the encapsulation ability of cyclodextrin with the specific properties of the partner polymer, leading to materials with synergistic effects. mdpi.com
Table 2: Examples of Beta-Cyclodextrin-Based Hydrogel Composites
| Composite Material | Monomers/Polymers Involved | Enhanced Functionality | Application Example | Reference |
| β-CD-g-poly(AMPS) Microparticles | Beta-cyclodextrin, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), N,N′-methylene bisacrylamide (MBA) | Enhanced drug solubility, pH-independent swelling. | Solubility enhancement of Rosuvastatin. | nih.gov |
| pH-Responsive Hydrogels | Beta-cyclodextrin, Acrylic Acid, Itaconic Acid, Ethylene glycol dimethacrylate | pH-sensitive swelling for controlled release. | Controlled delivery of Theophylline. | mdpi.com |
| Sodium Alginate-Grafted Hydrogels | Sodium Alginate, Hydroxypropyl-β-CD, AMPS | pH-sensitive drug release, high porosity, biodegradability. | Oral controlled delivery of Puerarin. | mdpi.com |
Supramolecular Assemblies and Functional Materials
Supramolecular chemistry, which focuses on non-covalent interactions, is a key area where this compound excels. The primary driving force for assembly is the host-guest complexation between the cyclodextrin cavity and suitable guest molecules. nih.gov This interaction can be used to link polymer chains, form nanoparticles, or functionalize surfaces, creating "smart" materials that can respond to external stimuli. nih.gov The phosphate groups add another dimension, allowing for electrostatic interactions that can further guide the assembly process.
Metal-Organic Frameworks (MOFs) are highly porous materials with vast potential, but their application can sometimes be limited by poor stability in aqueous environments or a lack of biocompatibility. nih.gov this compound can be used to create nanocoatings on the surface of MOF nanoparticles, mitigating these issues. In one study, the iron-based MOF known as MIL-100(Fe) was successfully coated with beta-cyclodextrin phosphate. nih.gov This surface modification was achieved by anchoring the biocompatible cyclodextrin derivative onto the MOF surface. The process did not alter the underlying rigid architecture or size of the MOF nanoparticles but significantly improved their biocompatibility and aqueous solubility. nih.gov This strategy combines the high porosity and storage capacity of MOFs with the biocompatibility and functional versatility of cyclodextrin derivatives, opening new avenues for their use in biomedical applications. nih.gov
Table 3: Functionalization of MOF Nanoparticles with Beta-Cyclodextrin Phosphate
| MOF Type | Cyclodextrin Derivative | Coating Method | Resulting Properties | Reference |
| MIL-100(Fe) | This compound | Anchoring to the MOF surface via metal-ligand interaction. | Maintained MOF size and morphology; improved biocompatibility and aqueous stability. | nih.gov |
| General CD-MOFs | Beta-cyclodextrin | Self-assembly of organic ligands (CDs) and metal ions (e.g., K⁺, Na⁺). | Creates a new class of porous, biocompatible materials with high drug encapsulation capability. | researchgate.netmdpi.com |
Template for Organogel Preparation
The unique molecular structure of beta-cyclodextrin derivatives allows them to act as building blocks or templates in the formation of supramolecular structures like organogels. While direct research on this compound as an organogel template is specific, the principle is based on the self-assembly capabilities of cyclodextrins. In hydrogel formation, for instance, beta-cyclodextrin can be cross-linked with various monomers to create three-dimensional polymer networks. mdpi.comnih.gov These networks are capable of entrapping large amounts of solvent, forming a gel. The phosphate groups on the sodium salt derivative would introduce electrostatic interactions, potentially influencing the gel's formation, stability, and responsiveness to stimuli like pH or ionic strength. mdpi.com This templating ability is crucial for creating structured materials with controlled porosity and functionality.
Electrospun Nanofibers for Advanced Materials
Electrospinning is a technique used to produce ultrafine fibers with diameters in the nanometer range. These nanofibers possess a high surface-area-to-volume ratio, making them ideal for various applications. Beta-cyclodextrin and its derivatives are often incorporated into polymer solutions to create functional nanofibers. cyclolab.humdpi.com The process typically involves blending the cyclodextrin derivative with a polymer matrix, and the resulting solution is electrospun. nih.gov
The inclusion of cyclodextrin moieties within the nanofibers imparts several advantages:
Encapsulation: The hydrophobic inner cavity of the cyclodextrin can encapsulate active molecules, such as drugs or fragrances, protecting them from degradation and controlling their release. mdpi.com
Enhanced Stability: The complexation can improve the thermal stability of volatile encapsulated compounds. cyclolab.hu
Improved Functionality: The hydrophilic exterior of the cyclodextrin, enhanced by the phosphate groups, can improve the wettability and biocompatibility of the nanofibers. nih.gov
For example, cyclodextrin-functionalized nanofibers have been developed for drug delivery, where the high surface area allows for rapid dissolution and drug release, and for filtration applications, where the cyclodextrin cavities can capture specific pollutants. cyclolab.humdpi.com
Polymeric Materials of Intrinsic Microporosity (PIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by their rigid and contorted molecular structures, which prevent efficient packing and create interconnected micropores. Beta-cyclodextrin is utilized as a building block in creating PIMs due to its rigid, shape-persistent structure and its ability to form inclusion complexes. nih.gov By cross-linking beta-cyclodextrin units, a porous network can be established.
The introduction of phosphate groups, as in this compound, would add functionality to these PIMs. The ionic nature of the phosphate groups could enhance the selectivity of the material for adsorbing polar molecules or heavy metal ions through electrostatic interactions, in addition to the inclusion complex formation within the cyclodextrin cavities. nih.govnih.gov This dual functionality makes such PIMs promising for applications in gas separation, catalysis, and environmental remediation. nih.gov
Self-Healable Polymeric Systems
Self-healing materials have the intrinsic ability to repair damage. Supramolecular chemistry, particularly host-guest interactions involving cyclodextrins, is a key strategy in designing such systems. Hydrogels constructed using beta-cyclodextrin often exhibit self-healing properties. mdpi.com
The healing mechanism relies on reversible non-covalent bonds. A network can be formed by cross-linking polymers functionalized with beta-cyclodextrin (the "host") and polymers functionalized with a suitable "guest" molecule. When the material is damaged, these host-guest linkages may break, but they can reform upon bringing the fractured surfaces back into contact, thus "healing" the material. mdpi.com The presence of ionic phosphate groups on the beta-cyclodextrin could introduce additional reversible ionic interactions, potentially strengthening the network and enhancing the self-healing efficiency.
Ionic Cluster Mimic Membranes
In materials science, there is significant interest in developing synthetic membranes that mimic the properties of biological ion channels or specialized ion-exchange membranes like Nafion. These materials often contain ionic clusters that facilitate selective ion transport. elsevierpure.comnih.gov Beta-cyclodextrin derivatives bearing charged groups, such as sulfated or phosphorylated beta-cyclodextrins, are used to create such membranes. elsevierpure.comnih.gov
When incorporated into a polymer matrix, such as polyvinyl alcohol (PVA), the ionized cyclodextrins can form ionic structures that are maintained in solution. elsevierpure.com Research on membranes containing ionized beta-cyclodextrin has shown that the presence of these charged sites leads to an increase in the size of ionic clusters within the membrane. elsevierpure.comnih.gov This alteration in structure enhances the membrane's ion exchange capacity and proton conductivity, properties that are critical for applications in fuel cells and other electrochemical devices. elsevierpure.com
Environmental Remediation Technologies
The unique structure of this compound, featuring a hydrophobic cavity and a hydrophilic, anionic exterior, makes it a highly effective agent for environmental remediation. It can capture and remove a wide range of pollutants from water and soil. nih.govnbinno.com
Adsorption and Extraction of Organic Contaminants (e.g., Dyes, Hydrocarbons, Pesticides)
Beta-cyclodextrin-based polymers and composites are extensively studied for their ability to remove organic pollutants from aqueous solutions. The primary mechanism involves the formation of an inclusion complex, where the hydrophobic pollutant (the "guest") is encapsulated within the cyclodextrin's cavity (the "host"). nih.govresearchgate.net This process is driven by hydrophobic interactions.
The presence of phosphate groups on the cyclodextrin molecule can enhance adsorption performance, particularly for cationic or polar pollutants, by introducing electrostatic interactions and hydrogen bonding opportunities. nih.gov These materials have demonstrated high sorption capacities for various contaminants.
Dyes: Industrial dyes are common water pollutants. Beta-cyclodextrin polymers have shown high efficiency in removing dyes like Methylene Blue and Congo Red from water. nih.govresearchgate.net The adsorption mechanism is a combination of physical adsorption, hydrogen bonding, and the formation of inclusion complexes. nih.govresearchgate.net
Hydrocarbons: Polycyclic Aromatic Hydrocarbons (PAHs) are persistent organic pollutants found in contaminated soils and water. Modified cyclodextrins can increase the apparent solubility of PAHs, facilitating their extraction and removal. cyclodextrinnews.comnih.gov Composites containing beta-cyclodextrin have been successfully used for the micro-solid phase extraction of various PAHs from environmental water samples. nih.gov
Pesticides: The widespread use of pesticides in agriculture leads to water contamination. Cyclodextrins are effective in forming inclusion complexes with various pesticides, which can enhance their removal from water. mdpi.commdpi.comnih.gov Beta-cyclodextrin-based materials have been shown to efficiently adsorb pesticides like chlorpyrifos and parathion. scispace.com
Below are tables summarizing the performance of various beta-cyclodextrin-based adsorbents in removing organic contaminants.
| Adsorbent | Contaminant | Adsorption Capacity (mmol/g) | Key Findings | Source |
|---|---|---|---|---|
| β-CD Adsorbent | Congo Red | 1.80 x 10⁻² | Adsorption governed by hydrophobic host-guest interactions. | researchgate.net |
| β-CD Adsorbent | Methylene Blue | 1.80 x 10⁻² | Adsorption occurs via weak electrostatic interactions at the hydrophilic exterior. | researchgate.net |
| Magnetic β-CD/Activated Charcoal/Sodium Alginate Composite | Methylene Blue | 10.63 mg/g | High elution rate of 99.53% was achieved. | nih.gov |
| Adsorbent | Contaminant | Removal Efficiency (%) | Key Findings | Source |
|---|---|---|---|---|
| β-CD-chitosan complex | Parathion | 65% | Complex showed significantly higher removal than pure chitosan (25%). | scispace.com |
| β-CD-chitosan complex | Chlorpyrifos | 82% | Maximum removal efficiency among the tested pesticides. | scispace.com |
| β-CD-chitosan complex | Dichlofenthion | 75% | Effective removal from wastewater. | scispace.com |
| Poly(β-cyclodextrin)-activated carbon composite | Cymoxanil & Imidacloprid | >75% | Sorption capacity up to approx. 50 mg/g. | mdpi.com |
| Adsorbent | Contaminant | Enrichment Factor | Key Findings | Source |
|---|---|---|---|---|
| Magnetic β-CD-carbon nano-tube composite | Naphthalene, Acenaphthene, Fluorene, Phenanthrene, Fluoranthene, Pyrene, Benzo[a]pyrene | 41.3 to 49.3 | Successfully utilized for the analysis of rain, well, and agricultural water samples. | nih.gov |
Chelation and Sequestration of Heavy Metal Ions
The presence of phosphate groups on the beta-cyclodextrin scaffold significantly enhances its capacity for the chelation and sequestration of heavy metal ions from aqueous environments. These phosphate moieties act as effective binding sites for metal cations, augmenting the complexation ability inherent to the cyclodextrin cavity.
Research has demonstrated the potential of phosphorylated cyclodextrin polymers in water purification. In a study investigating the removal of heavy metals, phosphorylated β-cyclodextrin polymers exhibited a notable affinity for chromium (III) ions. uj.ac.za The polymers were found to be more effective in adsorbing chromium (III) compared to cadmium (II) at a pH of 6.5. uj.ac.za The maximum percentage removal for chromium (III) was observed to be between 83.9% and 95%, while for cadmium (II), the removal was in the range of 24.5% to 39%. uj.ac.za
The mechanism of chelation involves the coordination of the metal ions with the oxygen atoms of the phosphate groups, forming stable complexes. This interaction, combined with the potential for inclusion of other pollutants within the cyclodextrin cavity, makes this compound a promising agent for the treatment of wastewater contaminated with heavy metals.
Table 1: Heavy Metal Removal Efficiency of Phosphorylated β-Cyclodextrin Polymers
| Heavy Metal Ion | pH | Maximum Percentage Removal (%) |
|---|---|---|
| Chromium (III) | 6.5 | 83.9 - 95 |
| Cadmium (II) | 6.5 | 24.5 - 39 |
Cyclodextrin-Enhanced Bioremediation in Contaminated Matrices (e.g., Soil)
The application of cyclodextrins and their derivatives in the bioremediation of contaminated soil and water is an area of active research. These compounds can enhance the bioavailability of hydrophobic organic pollutants, thereby facilitating their microbial degradation. The high water solubility of this compound makes it a particularly interesting candidate for such applications.
By forming inclusion complexes with poorly soluble contaminants, this compound can increase their concentration in the aqueous phase, making them more accessible to microorganisms. This enhanced bioavailability can significantly accelerate the rate of bioremediation. While specific studies focusing solely on the phosphate sodium salt derivative are emerging, the established principles of cyclodextrin-enhanced bioremediation provide a strong foundation for its potential efficacy. For instance, the use of other cyclodextrin derivatives has been shown to improve the microbial decomposition of pollutants such as polycyclic aromatic hydrocarbons (PAHs), phenols, and biphenyl.
Furthermore, the introduction of phosphate groups could offer an additional benefit by serving as a nutrient source for the degrading microorganisms, potentially further stimulating the bioremediation process.
Catalysis and Biocatalysis
The unique molecular architecture of this compound, featuring a hydrophobic cavity and a hydrophilic exterior functionalized with phosphate groups, lends itself to a variety of catalytic applications. It can act as a supramolecular catalyst, influencing reaction rates and selectivity through the formation of host-guest complexes.
Catalytic Activity in Organic Transformations (e.g., Vinyl Polymerization, Oxidation, Reduction, Esterification)
While research specifically detailing the catalytic activity of this compound in vinyl polymerization, oxidation, reduction, and esterification is still developing, the known catalytic capabilities of modified cyclodextrins suggest its potential in these areas. The phosphate groups can act as catalytic sites or influence the catalytic environment.
In the context of esterification , for example, phosphate has been used as a catalyst in the reaction of β-cyclodextrin with maleic acid and itaconic acid, suggesting the potential for the phosphate groups on the cyclodextrin itself to participate in or facilitate such reactions. researchgate.net
For oxidation and reduction reactions, the formation of an inclusion complex between the substrate and the cyclodextrin can lead to enhanced reaction rates and selectivity. The hydrophobic cavity can orient the substrate favorably for attack by a reagent or a co-catalyst. The phosphate groups could potentially interact with and stabilize transition states or even participate directly in the catalytic cycle.
Development of Supramolecular Catalysts
This compound is a prime candidate for the development of novel supramolecular catalysts. The concept of supramolecular catalysis relies on non-covalent interactions to assemble a catalytic system, often mimicking enzymatic processes. The cyclodextrin unit can act as a host to bring reactants together in a specific orientation within its cavity, thereby lowering the activation energy of the reaction.
Phosphate-containing cyclodextrins have been recognized as a promising class of supramolecular structures. tandfonline.com They have shown potential as inverse phase transfer catalysts, where they can transport hydrophobic substrates from an organic phase to an aqueous phase where a homogeneous catalyst resides. tandfonline.com This "molecular carrier" function allows for substrate-selective catalytic reactions that are not achievable in conventional systems. tandfonline.com
Reduction of Environmentally Toxic Nitroaromatic Compounds
The reduction of nitroaromatic compounds to their corresponding amines is a crucial industrial process and an important step in the remediation of environmental pollutants. The use of beta-cyclodextrin-based catalysts in these reactions has been explored to create more environmentally friendly and efficient systems.
While specific studies on this compound are limited, research on related systems provides valuable insights. For instance, β-cyclodextrin has been used as a support and ligand to stabilize metal nanoparticles, which are active catalysts for the reduction of nitroarenes. The cyclodextrin component can enhance the catalytic activity and selectivity of these nanoparticles. Given the properties of the phosphate derivative, it is plausible that it could further enhance catalytic efficiency, potentially through improved catalyst stability or enhanced interaction with the nitroaromatic substrates.
Degradation of Azo Dyes
Azo dyes are a major class of synthetic colorants used in various industries and are common environmental pollutants. The degradation of these dyes is a significant challenge in wastewater treatment. Cyclodextrin-based materials have been investigated for their potential to aid in the removal and degradation of azo dyes.
The primary mechanism involves the formation of inclusion complexes between the cyclodextrin and the azo dye molecule. This encapsulation can enhance the solubility of the dye, making it more amenable to degradation processes. Furthermore, the cyclodextrin can act as a photosensitizer or facilitate the interaction between the dye and a photocatalyst. While direct studies on this compound for azo dye degradation are not extensively documented, the principles of cyclodextrin-mediated degradation suggest its potential utility in this application. The enhanced water solubility and potential for catalytic activity of the phosphate derivative could offer advantages in developing efficient systems for the remediation of azo dye-contaminated water.
Analytical and Separation Science
In the realm of analytical and separation science, this compound has emerged as a valuable tool, offering unique properties for the resolution and analysis of various chemical compounds. Its application as a chiral selector, its utility in amino acid analysis, and its role in various chromatographic and electrophoretic techniques are of particular significance.
Application as Chiral Selectors in Enantioseparation
Beta-cyclodextrin phosphate derivatives have been investigated for their potential as chiral selectors in the separation of enantiomers. The introduction of a phosphate group to the beta-cyclodextrin structure can enhance its chiral recognition capabilities. A notable study in this area involves the synthesis and evaluation of mono-(6-O-diphenoxyphosphoryl)-β-cyclodextrin and mono-(6-O-ethoxyhydroxyphosphoryl)-β-cyclodextrin for the enantioselective recognition of amino acids.
The research demonstrated that these phosphorylated β-cyclodextrin derivatives can form 1:1 inclusion complexes with selected L/D-amino acids. The stability of these complexes, and thus the degree of enantioseparation, is influenced by the specific amino acid and the nature of the phosphate substituent on the cyclodextrin.
One of the synthesized compounds, mono-(6-O-diphenoxyphosphoryl)-β-cyclodextrin, showed a preference for complexation with D-amino acids, with the exception of alanine. rsc.org This selectivity is a crucial aspect of its function as a chiral selector. The enantioselectivity, which is a measure of the ability to differentiate between two enantiomers, was found to be significant for several amino acids. For instance, a notable enantioselectivity of 3.6 was observed for the D/L-serine pair. Furthermore, this derivative exhibited a molecular selectivity of up to 12.9 for D-leucine over D-alanine, highlighting its potential for separating different amino acids as well. rsc.org
The mechanism behind this chiral recognition is attributed to a combination of factors, including the size and shape fit between the amino acid guest and the cyclodextrin host cavity, as well as multipoint interactions involving the phosphate group. This "induced-fit" interaction and the complementary geometrical relationship between the host and guest molecules are key to the enantioselective binding. rsc.org
Below is a data table summarizing the stability constants (Ks) for the inclusion complexes of mono-(6-O-diphenoxyphosphoryl)-β-cyclodextrin with various D- and L-amino acids.
| Amino Acid | Ks (D-enantiomer) (M-1) | Ks (L-enantiomer) (M-1) | Enantioselectivity (Ks (D)/Ks (L)) |
|---|---|---|---|
| Alanine | 110 | 150 | 0.73 |
| Valine | 480 | 290 | 1.66 |
| Leucine | 1420 | 720 | 1.97 |
| Phenylalanine | 690 | 350 | 1.97 |
| Serine | 650 | 180 | 3.61 |
| Cysteine | 320 | 210 | 1.52 |
Use in Amino Acid Analysis
The enantioselective recognition capabilities of beta-cyclodextrin phosphate derivatives make them particularly useful for the analysis of amino acids. As demonstrated in the study of mono-(6-O-phosphoryl)-β-cyclodextrin derivatives, these compounds can effectively differentiate between the enantiomers of various amino acids. This is critical in many fields, including biochemistry and pharmaceutical analysis, where the chirality of amino acids plays a fundamental role.
The analysis is typically performed by measuring the stability constants of the inclusion complexes formed between the cyclodextrin derivative and the amino acid enantiomers. Techniques such as differential UV spectrometry can be employed for this purpose. The differences in the stability constants for the D- and L-enantiomers of a particular amino acid provide a quantitative measure of the enantioselectivity.
The study on mono-(6-O-diphenoxyphosphoryl)-β-cyclodextrin and mono-(6-O-ethoxyhydroxyphosphoryl)-β-cyclodextrin highlighted that the structure of the phosphate group influences the binding affinity. For instance, the stability constants for the inclusion complexes of most amino acids were higher with the diphenoxyphosphoryl derivative compared to the ethoxyhydroxyphosphoryl derivative, which is attributed to the more positive phosphorus center in the former. rsc.org
The Gibbs free energy change (ΔG°) associated with the complexation provides further insight into the spontaneity and stability of the interaction. The data from such analyses can be used to develop methods for the quantitative determination of amino acid enantiomers in a sample.
The following table presents the Gibbs free energy changes for the complexation of D- and L-amino acids with mono-(6-O-diphenoxyphosphoryl)-β-cyclodextrin.
| Amino Acid | ΔG° (D-enantiomer) (kJ mol-1) | ΔG° (L-enantiomer) (kJ mol-1) |
|---|---|---|
| Alanine | -11.6 | -12.4 |
| Valine | -15.3 | -14.0 |
| Leucine | -17.9 | -16.3 |
| Phenylalanine | -16.2 | -14.5 |
| Serine | -16.0 | -12.8 |
| Cysteine | -14.3 | -13.3 |
Role in Chromatographic and Electrophoretic Techniques
Beta-cyclodextrin derivatives, including the phosphate sodium salt, are widely employed as chiral selectors in various chromatographic and electrophoretic techniques. Their ability to form transient diastereomeric complexes with enantiomers allows for their separation.
In High-Performance Liquid Chromatography (HPLC) , this compound can be used in two main ways: as a chiral mobile phase additive or as a component of a chiral stationary phase (CSP). When used as a mobile phase additive, it forms complexes with the enantiomers in the mobile phase, leading to different retention times on an achiral column. When immobilized on a solid support to create a CSP, the differential interactions of the enantiomers with the cyclodextrin cavity as they pass through the column lead to their separation.
The choice of the specific cyclodextrin derivative, its concentration, the pH of the medium, and the operating temperature are all critical parameters that need to be optimized to achieve successful enantioseparation using these techniques. While specific studies focusing solely on the sodium salt of beta-cyclodextrin phosphate are not abundant in the provided search results, the principles of using charged cyclodextrin derivatives are well-established and applicable.
Future Research Trajectories and Current Challenges
Exploration of Novel Synthetic Pathways for Beta-Cyclodextrin (B164692) Phosphate (B84403) Sodium Salt
The traditional synthesis of beta-cyclodextrin phosphate sodium salt often involves phosphorylating agents like phosphorus oxychloride or sodium trimetaphosphate (STMP) in aqueous solutions. While effective, these methods can present environmental and scalability challenges. Consequently, current research is heavily focused on developing "green" and more efficient synthetic pathways.
Mechanochemical Synthesis: A prominent area of exploration is mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of solvents. nih.govbeilstein-journals.org Techniques like ball milling and twin-screw extrusion are being investigated for the synthesis of cyclodextrin (B1172386) derivatives. beilstein-journals.orgnih.gov These solvent-free methods offer several advantages:
Reduced Environmental Impact: Eliminating organic solvents significantly lessens the environmental footprint of the synthesis process. beilstein-journals.org
Increased Efficiency: Mechanochemical reactions can be faster and result in high yields, sometimes exceeding 90%. beilstein-journals.org
Continuous Processing: Twin-screw extrusion, in particular, allows for a continuous manufacturing process, which is a significant advantage for industrial scale-up compared to traditional batch processes. nih.gov
Enzymatic Synthesis: Another promising green alternative is the use of enzymes. Cyclodextrin glucanotransferase (CGTase) is the enzyme responsible for the natural production of cyclodextrins from starch. researchgate.net Research is exploring the use of enzymes for the specific modification of cyclodextrins, including phosphorylation. This approach offers high selectivity and operates under mild, environmentally benign conditions.
Alternative Reagents: The use of non-toxic reagents is a key aspect of green synthesis. A simple polycondensation reaction between the hydroxyl groups of beta-cyclodextrin and the non-toxic sodium trimetaphosphate (STMP) under basic conditions has been demonstrated as a viable "green chemistry" approach to produce phosphorylated cyclodextrin polymers. nih.gov This method avoids the use of harsher and more hazardous chemicals.
A comparison of these emerging synthetic approaches is detailed in the table below.
| Synthetic Pathway | Key Principle | Advantages | Challenges |
| Mechanochemistry (e.g., Ball Milling, Extrusion) | Use of mechanical energy to drive reactions | Solvent-free, high yields, potential for continuous processing, reduced reaction times. beilstein-journals.orgnih.gov | Ensuring uniform energy distribution, potential for localized overheating, scalability for some specific methods. |
| Enzymatic Synthesis | Use of enzymes (e.g., CGTase) for specific modification | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme cost and stability, optimization of reaction conditions for phosphorylation. |
| Green Reagent Polycondensation | Use of non-toxic reagents like STMP | Avoids hazardous chemicals, simpler purification steps. nih.gov | Control over the degree of substitution, potential for polymer formation instead of monomeric derivatives. |
Development of Advanced Characterization Techniques for Complex Systems
The functionality of this compound is intrinsically linked to its three-dimensional structure and its interaction with guest molecules. As its applications grow in complexity, particularly in areas like drug delivery nanoparticles and multicomponent biomaterials, the need for advanced characterization techniques becomes paramount.
Solid-State Nuclear Magnetic Resonance (ssNMR): While solution NMR is a staple for characterizing cyclodextrin derivatives, ssNMR is emerging as a powerful tool for analyzing these molecules in the solid state, which is often their final form in pharmaceutical applications. nih.gov Two-dimensional ssNMR experiments can provide direct evidence of drug inclusion within the cyclodextrin cavity by probing dipolar interactions between the nuclei of the host (cyclodextrin) and the guest (e.g., a drug molecule). nih.gov This technique is invaluable for:
Confirming the formation of inclusion complexes in solid powders. nih.gov
Determining the orientation of the guest molecule within the cyclodextrin cavity. nih.gov
Quantifying the ratio of complexed to non-complexed guest molecules in a sample. nih.govnih.gov
Investigating molecular dynamics and intermolecular interactions. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique that directly measures the heat changes associated with binding events in solution. It provides a complete thermodynamic profile of the host-guest interaction, simultaneously determining the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction. nih.govcsmres.co.ukd-nb.info This level of detail is crucial for understanding the driving forces behind complex formation and for optimizing the design of cyclodextrin-based systems for specific applications. nih.gov Global analysis of multiple ITC experiments, including non-conventional setups, can further improve the accuracy of the determined thermodynamic parameters. nih.gov
Microscopy and Scattering Techniques: For complex systems like nanoparticles and nanogels, a suite of imaging and sizing techniques is essential.
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of nanoparticles formed with this compound. acs.orgnih.gov
Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic size distribution of nanoparticles in solution. mdpi.com
These advanced techniques provide a multi-faceted understanding of the structural and thermodynamic properties of complex systems involving this compound, which is essential for rational design and performance optimization.
Expansion into Emerging Scientific and Technological Domains
While well-established in the pharmaceutical and food industries, the unique properties of this compound are paving the way for its application in several emerging fields. The introduction of anionic phosphate groups enhances its functionality, opening doors to novel uses.
Gene Delivery: Non-viral gene delivery is a rapidly growing area of research, and cyclodextrin-based polymers are being explored as promising vectors. nih.govnih.govjnanoscitec.com The anionic nature of this compound can be utilized in creating polyplexes. For instance, carboxymethyl-β-cyclodextrin sodium salt has been combined with cationic polymers like quaternized chitosan to form DNA carriers. nih.gov The phosphate groups can interact with cationic components, contributing to the stability and transfection efficiency of the gene delivery system. These systems offer the potential for lower cytotoxicity compared to traditional viral vectors. nih.gov
Tissue Engineering: In the field of regenerative medicine, scaffolds that can support cell growth and deliver bioactive molecules are in high demand. aau.dkkorea.ac.krmdpi.com Beta-cyclodextrin derivatives are being incorporated into biomaterials like collagen and chitosan scaffolds to control the release of growth factors. nih.govcrimsonpublishers.com The phosphate groups on this compound can interact with calcium, making it a candidate for bone tissue engineering applications where affinity for calcium phosphate is desirable. aau.dk By sequestering growth factors, these functionalized scaffolds can create a microenvironment that promotes specific cellular responses, such as proliferation and differentiation, essential for tissue regeneration. nih.gov
Environmental Remediation: The ability of cyclodextrins to encapsulate pollutants makes them attractive for environmental applications. researchgate.netnih.govresearchgate.net Modified cyclodextrins are being developed as highly efficient adsorbents for removing a wide range of contaminants from water, including heavy metals, pesticides, and organic pollutants. researchgate.netcyclodextrinnews.com The phosphate groups can act as binding sites for heavy metal ions, enhancing the removal capacity of cyclodextrin-based polymers and nanosystems. cyclodextrinnews.com These materials are often reusable, making them a potentially cost-effective solution for wastewater treatment. researchgate.net
| Emerging Domain | Role of this compound | Potential Impact |
| Gene Delivery | Component of non-viral vectors, facilitating DNA condensation and protection. nih.govnih.gov | Safer and more efficient gene therapies for various diseases. jnanoscitec.com |
| Tissue Engineering | Functional component in scaffolds for controlled release of growth factors and interaction with bone minerals. aau.dknih.gov | Advanced biomaterials that actively promote the regeneration of tissues like bone and cartilage. mdpi.com |
| Environmental Remediation | High-efficiency adsorbent for sequestering heavy metals and organic pollutants from water. researchgate.netcyclodextrinnews.com | Sustainable and reusable materials for water purification and pollution control. researchgate.net |
Addressing Scalability and Environmental Impact in Research and Development
For this compound to transition from laboratory research to widespread industrial application, significant challenges related to production scalability and environmental sustainability must be overcome.
Scalability Challenges: The industrial-scale production of natural cyclodextrins is well-established, relying on enzymatic conversion of starch. nih.gov However, the chemical modification to produce derivatives like the phosphate sodium salt introduces complexities. Key challenges include:
Batch-to-Batch Variability: Ensuring consistent product quality, particularly a uniform degree of substitution, across large batches can be difficult. nih.gov
Purification: The removal of unreacted reagents, by-products, and solvents from the final product is a critical and often energy-intensive step, especially in traditional solvent-based syntheses. researchgate.net
Cost-Effectiveness: The cost of reagents, energy consumption, and complex purification processes can make the final product expensive, limiting its application in some industries. pharmaexcipients.com
Environmental Impact and Green Chemistry: The environmental impact of chemical synthesis is a growing concern. Traditional methods for producing cyclodextrin derivatives often use high-boiling-point organic solvents that are difficult to remove and pose environmental risks. researchgate.net The research focus on green synthetic pathways, as discussed in section 6.1, is a direct response to this challenge.
Solvent-Free Synthesis: Mechanochemical methods like ball milling and twin-screw extrusion significantly reduce the environmental impact by eliminating the need for solvents. mdpi.comnih.gov
Energy Efficiency: While mechanochemistry requires energy input, it can be more efficient than the energy-intensive heating and solvent removal steps of classical methods. Twin-screw extrusion, being a continuous process, is particularly promising for energy-efficient, large-scale production. nih.gov
Atom Economy: Novel synthetic routes aim for higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product, reducing waste.
The development of scalable and green manufacturing processes is crucial for the future of this compound. Overcoming these hurdles will not only make the compound more economically viable but also align its production with the principles of sustainable chemistry. nih.gov
Q & A
Q. What are the standard methodologies for characterizing the inclusion complexes formed by beta-cyclodextrin phosphate sodium salt with hydrophobic drugs?
- Methodological Answer : Inclusion complexes are typically characterized using:
- Phase Solubility Studies : To determine the stoichiometry and stability constant (e.g., using the Higuchi-Connors method) .
- Thermal Analysis (DSC) : Identify shifts in melting points or decomposition temperatures indicative of complexation .
- X-ray Diffraction (XRD) : Detect amorphous vs. crystalline states post-complexation .
- FTIR Spectroscopy : Confirm host-guest interactions via shifts in functional group vibrations .
- HPLC or UV-Vis Spectroscopy : Quantify drug encapsulation efficiency .
Q. How can researchers prepare and validate inclusion complexes using this compound?
- Methodological Answer :
- Preparation : Use co-precipitation or kneading methods. For example, dissolve this compound in heated water, add the drug (e.g., carbamazepine) under stirring, then lyophilize .
- Validation : Compare solubility profiles of free vs. complexed drugs. Validate using in vitro dissolution tests in biorelevant media (e.g., simulated gastric fluid) .
Q. What experimental parameters influence the solubility enhancement of hydrophobic drugs via this compound?
- Methodological Answer : Key parameters include:
- Molar Ratio : Optimize using phase solubility diagrams (e.g., 1:1 vs. 1:2 drug:cyclodextrin ratios) .
- Temperature : Higher temperatures (≤60°C) improve cyclodextrin solubility but may degrade heat-sensitive drugs .
- pH : Adjust to maintain drug and cyclodextrin stability (e.g., neutral pH for phosphate salt derivatives) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound-based formulations?
- Methodological Answer :
- Design : Use Box-Behnken or Central Composite Design to model interactions between variables (e.g., cyclodextrin concentration, temperature, mixing time) .
- Validation : Compare predicted vs. experimental outcomes (e.g., cholesterol removal efficiency ≥89% in cream matrices) .
- Statistical Tools : Analyze via ANOVA and regression models (e.g., using software like Design-Expert®) .
Q. What strategies address batch-to-batch variability in this compound derivatives?
- Methodological Answer :
- Quality Control : Implement HPLC-MS for purity analysis and quantify residual solvents/salts .
- Standardization : Use fixed molar ratios during synthesis (e.g., sulfobutyl ether substitution levels) .
- Reproducibility Testing : Conduct parallel experiments with independent batches and compare dissolution profiles .
Q. How can advanced analytical techniques resolve contradictory data in cyclodextrin-drug interaction studies?
- Methodological Answer :
- Multi-Method Validation : Cross-validate using NMR (e.g., ROESY for spatial proximity) and isothermal titration calorimetry (ITC) to quantify binding constants .
- Molecular Dynamics Simulations : Model host-guest interactions to explain discrepancies in experimental vs. theoretical data .
- Error Analysis : Statistically evaluate outliers via Grubbs’ test or principal component analysis (PCA) .
Q. What are the best practices for reporting experimental methods in studies involving this compound?
- Methodological Answer :
- Detailed Protocols : Specify cyclodextrin source, substitution degree, and purification steps (e.g., dialysis, lyophilization) .
- Data Transparency : Include raw data (e.g., DSC thermograms, XRD patterns) in supplementary materials .
- Citation Standards : Reference pharmacopeial methods (e.g., USP-NF) for analytical validation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
